(S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride
CAS No.: 28252-55-3
Cat. No.: VC0555487
Molecular Formula: C21H26N2O5 · HCl
Molecular Weight: 422.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28252-55-3 |
|---|---|
| Molecular Formula | C21H26N2O5 · HCl |
| Molecular Weight | 422.91 |
| IUPAC Name | methyl (2S)-2-amino-5-[bis(4-methoxyphenyl)methylamino]-5-oxopentanoate;hydrochloride |
| Standard InChI | InChI=1S/C21H26N2O5.ClH/c1-26-16-8-4-14(5-9-16)20(15-6-10-17(27-2)11-7-15)23-19(24)13-12-18(22)21(25)28-3;/h4-11,18,20H,12-13,22H2,1-3H3,(H,23,24);1H/t18-;/m0./s1 |
| SMILES | COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)OC)N.Cl |
Introduction
Identification and Nomenclature
The compound (S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride is precisely identified through various chemical identifiers that facilitate its recognition in chemical databases and literature.
Chemical Identifiers
The following table presents the key chemical identifiers for the compound:
| Identifier | Value |
|---|---|
| CAS Number | 28252-55-3 |
| Molecular Formula | C21H26N2O5 · HCl (or C21H27ClN2O5) |
| Molecular Weight | 422.91 g/mol |
| IUPAC Name | methyl (2S)-2-amino-5-[bis(4-methoxyphenyl)methylamino]-5-oxopentanoate;hydrochloride |
| PubChem Compound ID | 74889899 |
The compound is registered with CAS number 28252-55-3, which serves as its unique identifier in chemical databases. Its molecular formula C21H26N2O5 · HCl indicates the presence of 21 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, 5 oxygen atoms, and one hydrochloride molecule.
Structural Representation
The structural representation of the compound can be expressed through various notations:
| Notation Type | Representation |
|---|---|
| SMILES | COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)OC)N.Cl |
| Standard InChI | InChI=1S/C21H26N2O5.ClH/c1-26-16-8-4-14(5-9-16)20(15-6-10-17(27-2)11-7-15)23-19(24)13-12-18(22)21(25)28-3;/h4-11,18,20H,12-13,22H2,1-3H3,(H,23,24);1H/t18-;/m0./s1 |
These structural representations provide a detailed description of the compound's molecular structure, highlighting its key functional groups and stereochemical configuration.
Structural Characteristics
The compound (S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride features several important structural elements that contribute to its chemical behavior and applications.
Key Structural Elements
The compound incorporates several functional groups:
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A primary amine group at the C-2 position (α-position)
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A methyl ester group at the C-1 position
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An amide linkage at the C-5 position
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A bis(4-methoxyphenyl)methyl group attached to the amide nitrogen
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Two methoxy groups, one on each of the phenyl rings
The compound maintains the S-configuration at the C-2 chiral center, which is an important feature for its biological activity and applications in stereoselective synthesis.
Structural Comparison with Related Compounds
When compared to the parent compound methyl (2S)-2-amino-5-[bis(4-methoxyphenyl)methylamino]-5-oxopentanoate (without the hydrochloride), the hydrochloride salt form provides enhanced stability and solubility properties that are advantageous for various applications .
The compound shares structural similarities with several related amino acid derivatives, including L-glutamic acid methyl ester derivatives. The primary structure is based on a modified glutamic acid scaffold where the γ-carboxyl group has been converted to an amide with the bis(4-methoxyphenyl)methyl moiety .
Physical and Chemical Properties
The physical and chemical properties of (S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride significantly influence its behavior in various applications and research contexts.
Physical Properties
| Property | Value |
|---|---|
| Physical State | White Solid |
| Molecular Weight | 422.91 g/mol |
| Solubility | Moderately soluble in polar organic solvents |
| Storage Recommendation | 2-8°C (recommended) |
The compound appears as a white solid at room temperature and exhibits moderate solubility in polar organic solvents like methanol and dimethylsulfoxide (DMSO) .
Chemical Properties
The compound contains multiple reactive functional groups that influence its chemical behavior:
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The primary amine group (α-amino) is protonated in the hydrochloride salt form, making it less nucleophilic but more water-soluble
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The methyl ester group is susceptible to hydrolysis under basic conditions
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The amide bond is relatively stable under neutral conditions but can be cleaved under strong acidic or basic conditions
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The methoxy groups on the phenyl rings contribute to the compound's solubility in organic solvents
The S-configuration at the α-carbon is crucial for its stereochemical properties and can influence its interactions with other chiral molecules or biological systems.
Synthesis and Preparation
The synthesis of (S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride typically involves multi-step processes starting from suitable amino acid precursors.
Purification Methods
Purification of the final compound typically involves:
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Column chromatography (silica gel, with appropriate solvent systems)
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Recrystallization from suitable solvent systems
The final product is typically characterized using analytical techniques such as NMR, HPLC, and LC-MS to confirm its structure and purity .
Applications and Research Significance
(S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride has several important applications in research and development.
Pharmaceutical Applications
The compound serves as an important building block in pharmaceutical research and development, particularly in areas involving:
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Peptidomimetic drug development
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Structure-activity relationship studies
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Development of enzyme inhibitors
Its unique structure, combining a modified amino acid with a bis(4-methoxyphenyl)methyl group, makes it valuable for the synthesis of more complex molecules with potential therapeutic applications.
Research Applications
In research settings, the compound is utilized in:
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Chemical biology studies investigating protein-ligand interactions
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Development of new synthetic methodologies
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Studies of stereoselective reactions
The compound's well-defined stereochemistry and multiple functional groups make it an excellent candidate for diverse chemical transformations and modifications in research contexts.
Related Compounds
Several structurally related compounds share similarities with (S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride, providing context for understanding its place within a broader family of chemicals.
Structural Analogs
Key related compounds include:
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Methyl (2S)-2-amino-5-[bis(4-methoxyphenyl)methylamino]-5-oxopentanoate - The free base form of the target compound, which lacks the hydrochloride salt component
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2-Amino-5-(methylamino)-5-oxopentanoic acid - A simplified analog with a methyl group replacing the bis(4-methoxyphenyl)methyl moiety
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(S)-2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride - A related glutamic acid derivative with a methoxy group at the γ-position instead of the bis(4-methoxyphenyl)methylamino group
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Methyl 2-amino-2-methyl-5-oxopentanoate - A structural variant with methylation at the α-position
Comparison Table of Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| (S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate HCl | C21H27ClN2O5 | 422.91 g/mol | Target compound (reference) |
| Methyl (2S)-2-amino-5-[bis(4-methoxyphenyl)methylamino]-5-oxopentanoate | C21H26N2O5 | 386.4 g/mol | Free base form (no HCl) |
| 2-Amino-5-(methylamino)-5-oxopentanoic acid | C6H12N2O3 | 160.17 g/mol | Simple methyl group on amide nitrogen |
| (S)-2-Amino-5-methoxy-5-oxopentanoic acid HCl | C6H12ClNO4 | 197.62 g/mol | Methyl ester at γ-position instead of amide |
| Methyl 2-amino-2-methyl-5-oxopentanoate | C7H13NO3 | 159.18 g/mol | Methyl group at α-position |
These related compounds demonstrate the structural diversity within this family of amino acid derivatives and highlight the unique features of the target compound .
| Supplier | Purity | Available Sizes | Price Range (USD) |
|---|---|---|---|
| Moldb | 95% | 1g, 5g, 25g | $263.0 - $2373.0 |
| Vulcanchem | Not specified | Not specified | Not specified |
The lead time for delivery is typically 1-3 weeks, and the compound is categorized as a research chemical for laboratory use only .
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